Luteoliflavan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Luteoliflavan is a flavonoid compound derived from the flavanone class, characterized by its unique structure and properties. It is part of a larger family of flavonoids, which are polyphenolic compounds widely distributed in the plant kingdom. Luteoliflavan is specifically known for its role as an intermediate in the biosynthesis of other flavonoids and has garnered attention due to its potential biological activities.

Luteoliflavan can be synthesized through various enzymatic pathways involving chalcone synthase and chalcone isomerase, which catalyze the formation of flavanones from chalcones. The conversion of luteoforol, another related compound, to luteoliflavan demonstrates its chemical reactivity, as luteoforol is an unstable intermediate that rapidly transforms into luteoliflavan under specific conditions . The key reactions in its biosynthesis involve:

- Chalcone Synthase: Converts malonyl-CoA and p-coumaroyl-CoA into chalcones.

- Chalcone Isomerase: Isomerizes chalcones to form flavanones.

- Flavanone 3-Hydroxylase: Hydroxylates flavanones to produce dihydroflavonols, which can further lead to luteoliflavan.

Luteoliflavan exhibits several biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. Its ability to scavenge free radicals positions it as a potential therapeutic agent in combating oxidative stress-related diseases. Additionally, studies have indicated that luteoliflavan may influence cellular signaling pathways, contributing to its anti-inflammatory effects .

The synthesis of luteoliflavan can occur through both natural biosynthetic pathways in plants and synthetic organic chemistry methods. Natural synthesis involves the enzymatic transformation of flavanones through various plant tissues. Synthetic methods may include:

- Chemical Synthesis: Utilizing organic reactions to construct the luteoliflavan molecule from simpler precursors.

- Biotechnological Approaches: Employing plant cell cultures or microbial fermentation processes to produce luteoliflavan in controlled environments.

Luteoliflavan has potential applications in various fields:

- Pharmaceuticals: Due to its biological activities, it may be developed into drugs for treating inflammatory diseases or oxidative stress-related conditions.

- Cosmetics: Its antioxidant properties make it a candidate for inclusion in skincare products aimed at reducing skin aging.

- Food Industry: Luteoliflavan may be used as a natural preservative or functional ingredient due to its health benefits.

Studies on the interactions of luteoliflavan with other compounds have shown that it can modulate the activity of various enzymes and receptors, enhancing or inhibiting their functions. For instance, research indicates that luteoliflavan interacts with cellular signaling pathways that regulate inflammation and apoptosis . Further investigation into these interactions could provide insights into its therapeutic potential.

Luteoliflavan shares structural similarities with other flavonoids but possesses unique characteristics that differentiate it from them. Here are some comparable compounds:

Luteoliflavan's uniqueness lies in its specific reactivity and potential applications in health-related fields, distinguishing it from more commonly studied flavonoids like quercetin and kaempferol.

Classification within Flavonoid Biochemistry

Luteoliflavan occupies a distinct position within the complex taxonomy of flavonoid compounds, classified as a flavan and specifically as a tetrahydroxyflavan [1] [2]. The compound belongs to the broader category of neoflavonoids, which are polyphenolic compounds characterized by their unique structural arrangements that distinguish them from classical flavonoids [20] [26]. Unlike traditional flavonoids that possess the 2-phenylchromen-4-one backbone, neoflavonoids like luteoliflavan exhibit structural variations that place them in specialized subcategories [26].

The fundamental structure of luteoliflavan is built upon the characteristic fifteen-carbon skeleton common to all flavonoids, organized in the C6-C3-C6 pattern consisting of two phenyl rings connected by a heterocyclic ring containing oxygen [20] [21]. The A and B rings in luteoliflavan are linked through a three-carbon chain that forms part of the central heterocyclic C ring, creating the distinctive flavan core structure [23]. This structural arrangement positions luteoliflavan within the flavan subclass, which represents compounds containing the basic flavan skeleton without the carbonyl group characteristic of flavones and flavonols [22].

The hydroxylation pattern of luteoliflavan is particularly significant for its biochemical classification [1]. The compound features four hydroxyl groups strategically positioned at the 3', 4', 5, and 7 positions of the flavan skeleton [1] [2]. This specific hydroxylation pattern distinguishes luteoliflavan from other flavan compounds and contributes to its unique chemical and biological properties [21]. The presence of hydroxyl groups at positions 3' and 4' on the B ring creates a catechol moiety, while the hydroxyl groups at positions 5 and 7 on the A ring establish a resorcinol pattern [11].

Within the broader context of flavonoid biochemistry, luteoliflavan represents an intermediate compound in several biosynthetic pathways [11] [13]. The compound can be generated through the reduction of flavanones, specifically through the action of flavanone 4-reductase enzymes that convert precursor compounds such as eriodictyol to luteoforol, which subsequently transforms to luteoliflavan [13]. This biosynthetic relationship positions luteoliflavan as part of the 3-deoxyflavan pathway, representing an alternative route in flavonoid metabolism that diverges from the more common 3-hydroxyflavonoid pathways [13].

| Classification of Luteoliflavan within Flavonoid Biochemistry | |

|---|---|

| Classification Level | Category |

| Superclass | Polyphenolic compounds |

| Class | Flavonoids |

| Subclass | Neoflavonoids |

| Type | Flavans |

| Specific Compound | Tetrahydroxyflavan |

| Structural Feature | Four hydroxyl groups at 3', 4', 5, 7 |

| Biosynthetic Origin | C6-C3-C6 skeleton |

The enzymatic machinery responsible for luteoliflavan biosynthesis involves several key enzymes that demonstrate the compound's integration within broader flavonoid metabolic networks [13]. Dihydroflavonol 4-reductase enzymes exhibit dual functionality, serving both as flavanone 4-reductase and traditional dihydroflavonol 4-reductase, enabling the formation of luteoliflavan from flavanone precursors [13]. This enzymatic versatility illustrates the metabolic flexibility inherent in flavonoid biosynthesis and the multiple pathways through which luteoliflavan can be generated within plant tissues.

Significance in Plant Metabolomics

Luteoliflavan serves as a crucial metabolite in plant biochemistry, functioning as both a primary metabolic intermediate and a secondary metabolite with specialized functions [1] [2]. The compound's role in plant metabolomics extends beyond simple structural diversity, encompassing significant contributions to plant defense mechanisms, stress responses, and developmental processes [29]. Research has demonstrated that luteoliflavan accumulation occurs in response to specific environmental stimuli and represents part of the plant's adaptive metabolic repertoire [13] [29].

In tea processing and fermentation, luteoliflavan demonstrates remarkable metabolic dynamics that illustrate its significance in plant biochemical transformations [8]. During the fermentation of tea leaves, luteoliflavan levels decrease substantially, with studies showing more than ten-fold reductions in compound concentrations as fermentation progresses [8]. This dramatic metabolic shift reflects the compound's active participation in enzymatic transformation processes that characterize tea processing biochemistry [8]. The reduction in luteoliflavan content during fermentation correlates with increases in other metabolites such as gallic acid, indicating its role as a metabolic precursor in complex biochemical cascades [8].

The significance of luteoliflavan in fruit development has been extensively documented in apple research, where the compound participates in developmental metabolic programs [28]. Studies of apple fruit development reveal that luteoliflavan contributes to the complex metabolic networks that regulate fruit maturation, sugar accumulation, and organic acid metabolism [28]. The compound's presence during different developmental stages suggests its involvement in coordinating metabolic transitions that characterize fruit ripening processes [28].

Luteoliflavan's role in plant stress responses represents another dimension of its metabolomic significance [29]. The compound contributes to flavonoid-mediated defense systems that protect plants against various abiotic stresses including drought, salinity, temperature extremes, and heavy metal exposure [29]. Research demonstrates that flavonoid compounds, including luteoliflavan, function as antioxidants that scavenge reactive oxygen species generated during stress conditions [29]. This protective function positions luteoliflavan as part of the plant's oxidative stress management system [29].

| Plant Sources and Occurrence of Luteoliflavan | |||

|---|---|---|---|

| Plant Species | Common Name | Plant Part | Research Context |

| Camellia sinensis | Tea plant | Leaves | Tea processing and fermentation |

| Malus domestica | Apple | Fruit/Leaves | Fruit development and stress response |

| Malus pumila | Apple | Fruit/Leaves | Fruit development |

| Cymbopogon citratus | Lemongrass | Leaves (infusion) | Hetero-dimeric flavan structures |

| Abelmoschus esculentus | Okra | Leaves/Fruits | First report in Malvaceae family |

The metabolomic significance of luteoliflavan extends to its function as a plant metabolite marker for specific physiological conditions [1] [2]. The compound's presence and concentration levels serve as indicators of plant metabolic status, stress exposure, and developmental stage [8] [13]. This marker function has practical applications in agricultural monitoring, quality assessment of plant products, and understanding plant responses to environmental changes [29].

Research in plant metabolomics has revealed that luteoliflavan participates in complex metabolic networks that involve multiple biosynthetic pathways [11] [13]. The compound's formation through flavanone 4-reductase activity demonstrates its integration within the broader phenylpropanoid metabolism that produces diverse secondary metabolites [13]. This metabolic connectivity illustrates how luteoliflavan serves as both a metabolic intermediate and an end product, depending on specific cellular conditions and enzymatic activities [13].

The discovery of luteoliflavan in diverse plant families, including its recent identification in Abelmoschus esculentus as the first report in the Malvaceae family, demonstrates the compound's broad distribution across plant taxa [17]. This taxonomic diversity suggests fundamental metabolic importance and evolutionary conservation of the biosynthetic machinery required for luteoliflavan production [17]. The compound's presence across different plant families indicates its essential role in plant biochemistry that transcends species-specific adaptations [17].

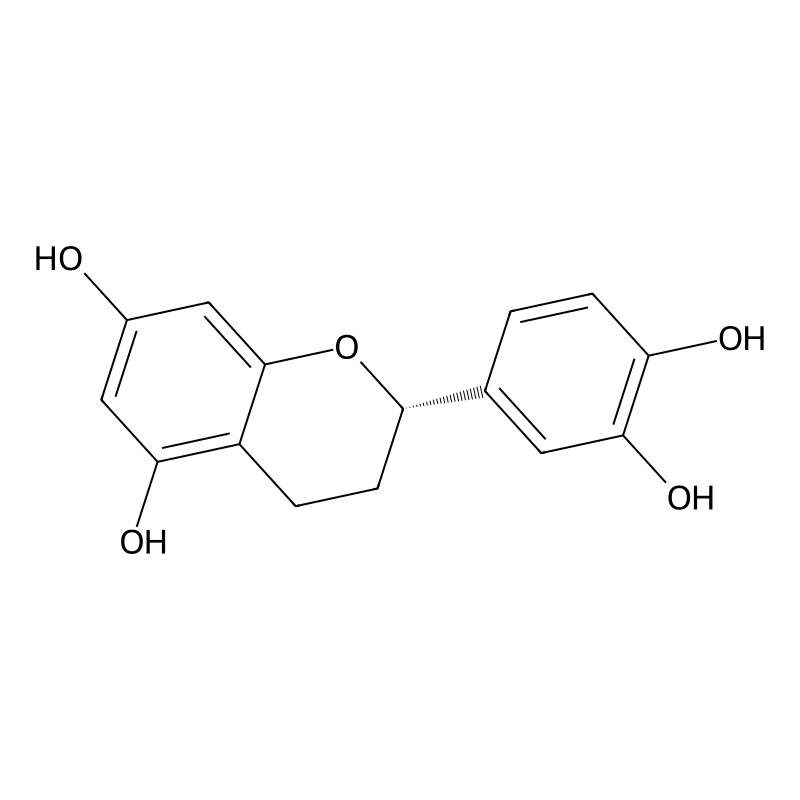

Luteoliflavan is a tetrahydroxyflavan with the molecular formula C₁₅H₁₄O₅ and a molecular weight of 274.27 grams per mole [1] [2] [3]. The compound belongs to the flavan class of neoflavonoids, which are polyphenolic compounds characterized by their distinctive chromane backbone structure [1] [2]. The Chemical Abstracts Service number for luteoliflavan is 446-06-0 [2].

The International Union of Pure and Applied Chemistry systematic name for luteoliflavan is (2S)-2-(3,4-dihydroxyphenyl)chromane-5,7-diol [1]. This nomenclature reflects the specific stereochemical configuration of the compound, with the S-configuration at the carbon-2 position being critical for its biological activity and recognition [1] [3].

Structural Features and Hydroxyl Group Distribution

Luteoliflavan is distinguished by its four strategically positioned hydroxyl groups located at positions 3', 4', 5, and 7 of the chromane skeleton [1] [2]. This specific hydroxylation pattern confers unique chemical and biological properties to the molecule. The 3' and 4' hydroxyl groups are situated on the catechol moiety of the B-ring, while the 5 and 7 hydroxyl groups are positioned on the A-ring of the chromane structure [1] [2].

The structural arrangement of luteoliflavan differs significantly from related flavonoids due to the saturated nature of its heterocyclic C-ring. Unlike flavones such as luteolin, which possess an unsaturated pyrone ring with a carbonyl group, luteoliflavan contains a dihydro-chromane ring system that lacks the characteristic double bond and carbonyl functionality [1] [2].

Physical and Chemical Properties

Fundamental Physical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₅H₁₄O₅ | [1] [2] [3] |

| Molecular Weight | 274.27 g/mol | [1] [3] [4] |

| Exact Mass | 274.084124 g/mol | [3] |

| Heavy Atom Count | 20 | [5] |

| Aromatic Ring Count | 2 | [5] |

| Rotatable Bond Count | 1 | [5] |

Stereochemical Configuration

The stereochemical configuration of luteoliflavan is defined by the (2S)-stereochemistry at the carbon-2 position of the chromane ring [1] [3]. This specific spatial arrangement is crucial for the compound's biological activity and its interactions with biological targets. The S-configuration indicates that the phenyl substituent at position 2 adopts a specific three-dimensional orientation that influences the molecule's overall conformation and reactivity [1] [3].

Spectroscopic Properties and Analytical Characteristics

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural information about luteoliflavan. Carbon-13 nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts for the hydroxyl-bearing carbons at positions 5 and 7, which exhibit distinctive resonances due to their phenolic nature [6] [7]. The aromatic carbons of both the A-ring and B-ring systems display typical aromatic chemical shift patterns, while the aliphatic carbons of the saturated C-ring exhibit chemical shifts characteristic of saturated heterocyclic systems [7].

Proton nuclear magnetic resonance spectroscopy of luteoliflavan shows characteristic signals for both aromatic and aliphatic proton environments [8] [9]. The aromatic protons of the A-ring and B-ring systems exhibit chemical shifts in the typical aromatic region, while the protons of the saturated C-ring appear in the aliphatic region of the spectrum [9].

Mass Spectrometry Analysis

Mass spectrometry analysis of luteoliflavan reveals a molecular ion peak at mass-to-charge ratio 274, corresponding to its molecular weight [10] [11]. Electrospray ionization mass spectrometry provides excellent sensitivity for luteoliflavan detection and structural confirmation [10] [11]. Tandem mass spectrometry experiments reveal characteristic fragmentation patterns that aid in structural elucidation and differentiation from related compounds [10] [11].

Infrared and Raman Spectroscopy

Infrared spectroscopy of luteoliflavan exhibits characteristic absorption bands corresponding to various functional groups present in the molecule [12] [13]. The spectrum typically shows broad absorption bands in the hydroxyl stretching region due to the four phenolic hydroxyl groups, aromatic carbon-carbon stretching vibrations, and carbon-oxygen stretching modes characteristic of the ether linkages in the chromane ring system [12] [13].

Raman spectroscopy provides complementary vibrational information, with characteristic modes corresponding to the phenolic groups and aromatic ring systems [14] [13]. The technique offers valuable fingerprint information for compound identification and structural analysis [13].

Chemical Reactivity and Structural Relationships

Relationship to Other Flavonoids

| Compound | Molecular Formula | Molecular Weight | Classification | Key Structural Difference |

|---|---|---|---|---|

| Luteoliflavan | C₁₅H₁₄O₅ | 274.27 g/mol | Flavan | Saturated C-ring (dihydro) |

| Luteolin | C₁₅H₁₀O₆ | 286.24 g/mol | Flavone | Unsaturated C-ring with carbonyl |

| Luteoliflavan 5-glucoside | C₂₁H₂₄O₁₀ | 436.4 g/mol | Flavan glycoside | Glucoside conjugate |

| Quercetin | C₁₅H₁₀O₇ | 302.24 g/mol | Flavonol | Additional hydroxyl group |

| Apigenin | C₁₅H₁₀O₅ | 270.24 g/mol | Flavone | Fewer hydroxyl groups |

Glycoside Derivatives

Luteoliflavan can form glycoside conjugates, with luteoliflavan 5-glucoside being a notable example identified in plant tissues [6] [15]. This glycoside derivative has a molecular formula of C₂₁H₂₄O₁₀ and a molecular weight of 436.4 grams per mole [6] [15]. The glycosylation occurs at the 5-position hydroxyl group, forming a β-D-glucosidic linkage that significantly alters the compound's solubility and biological properties [6] [15].

Natural Occurrence and Plant Sources

Luteoliflavan has been identified in several plant species, demonstrating its widespread natural occurrence [1] [2]. The compound has been reported in Malus domestica (domestic apple), Malus pumila (paradise apple), and Camellia sinensis (tea plant) [1] [2] [16]. In these plant systems, luteoliflavan functions as a plant metabolite and may play roles in plant defense mechanisms and stress responses [1] [2].

The presence of luteoliflavan in apple species suggests its potential role in fruit biochemistry and possibly in the plants' natural defense systems [2] [16]. In tea plants, the compound contributes to the complex polyphenolic profile that characterizes tea chemistry and may influence the beverage's sensory and biological properties [1] [2].

Analytical Methods and Detection

High-Performance Liquid Chromatography

High-performance liquid chromatography serves as a primary analytical method for luteoliflavan separation and quantification [17] [18]. The technique typically employs reverse-phase chromatography with acidified mobile phases to optimize separation and peak shape [17]. Detection is commonly achieved through ultraviolet absorption monitoring at wavelengths characteristic of flavonoid compounds [17] [18].